molecular formula C20H38O5 B12736533 3-(12,12-Dimethyltridecyl)-3-hydroxypentanedioic acid CAS No. 88444-07-9

3-(12,12-Dimethyltridecyl)-3-hydroxypentanedioic acid

Cat. No.: B12736533
CAS No.: 88444-07-9
M. Wt: 358.5 g/mol
InChI Key: YQXQJCIJDDNCEC-UHFFFAOYSA-N
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Description

3-(12,12-Dimethyltridecyl)-3-hydroxypentanedioic acid is a complex organic compound characterized by its unique structure, which includes a long alkyl chain with a tertiary alcohol and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(12,12-Dimethyltridecyl)-3-hydroxypentanedioic acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with 12,12-dimethyltridecyl bromide, followed by oxidation and hydrolysis steps to introduce the hydroxyl and carboxylic acid groups. The reaction conditions often require the use of strong bases, oxidizing agents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(12,12-Dimethyltridecyl)-3-hydroxypentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid groups can be reduced to primary alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(12,12-Dimethyltridecyl)-3-hydroxypentanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biological pathways and as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(12,12-Dimethyltridecyl)-3-hydroxypentanedioic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions, influencing various biochemical processes. The long alkyl chain may also play a role in membrane interactions and lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

    3-(13-Hydroxy-12,12-dimethyl-tridecyl)-3-hydroxy glutaric acid: Contains similar functional groups but differs in the position of the hydroxyl group.

    12,12-Dimethyl-7,12-dihydrobenzo[a]acridine: A compound with a similar alkyl chain but different core structure.

Uniqueness

3-(12,12-Dimethyltridecyl)-3-hydroxypentanedioic acid is unique due to its specific combination of functional groups and long alkyl chain, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

88444-07-9

Molecular Formula

C20H38O5

Molecular Weight

358.5 g/mol

IUPAC Name

3-(12,12-dimethyltridecyl)-3-hydroxypentanedioic acid

InChI

InChI=1S/C20H38O5/c1-19(2,3)13-11-9-7-5-4-6-8-10-12-14-20(25,15-17(21)22)16-18(23)24/h25H,4-16H2,1-3H3,(H,21,22)(H,23,24)

InChI Key

YQXQJCIJDDNCEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCCCCCCCCCCC(CC(=O)O)(CC(=O)O)O

Origin of Product

United States

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